4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine is a chemical compound with the molecular formula C9H11FN2O2. It is a pyrimidine derivative, characterized by the presence of a fluorinated oxolane ring attached to the pyrimidine core.
Preparation Methods
The synthesis of 4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine typically involves the reaction of 2-methylpyrimidine with a fluorinated oxolane derivative. The reaction conditions often include the use of a base, such as sodium hydride, to deprotonate the pyrimidine and facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Scientific Research Applications
4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of pyrimidine derivatives with enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated oxolane ring and the pyrimidine core can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to modulation of their activity. This compound can inhibit or activate enzymes, depending on the nature of the target and the specific interactions involved .
Comparison with Similar Compounds
4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine can be compared with other pyrimidine derivatives, such as:
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
Pyrimidine-based drugs: These include various therapeutic agents used in the treatment of cancer, infectious diseases, and neurological disorders. The uniqueness of this compound lies in its fluorinated oxolane ring, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
4-[(3R,4R)-4-fluorooxolan-3-yl]oxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-6-11-3-2-9(12-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5H2,1H3/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLYMYUEVREJHM-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2COCC2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)O[C@@H]2COC[C@H]2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.